molecular formula C25H31F3N2O3 B12400673 Estrogen receptor antagonist 6

Estrogen receptor antagonist 6

Cat. No.: B12400673
M. Wt: 464.5 g/mol
InChI Key: JMKZMWGLYQTHCM-MZNJEOGPSA-N
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Description

Estrogen receptor antagonist 6 is a compound that inhibits the activity of estrogen receptors. Estrogen receptors are proteins that are activated by the hormone estrogen and play a crucial role in various physiological processes, including cell growth and differentiation. Estrogen receptor antagonists are used in the treatment of diseases such as breast cancer, where they block the effects of estrogen on cancer cells.

Preparation Methods

The synthesis of estrogen receptor antagonist 6 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Estrogen receptor antagonist 6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. Common reagents and conditions used in these reactions include acids, bases, solvents, and specific temperature and pressure settings. Major products formed from these reactions include various derivatives of the core structure, which may have different biological activities.

Scientific Research Applications

Estrogen receptor antagonist 6 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure and function of estrogen receptors and to develop new synthetic methods and reaction mechanisms.

    Biology: Used to investigate the role of estrogen receptors in cellular processes and to develop new therapeutic strategies for diseases such as breast cancer.

    Medicine: Used in the treatment of estrogen receptor-positive breast cancer and other hormone-related diseases, often in combination with other drugs to enhance efficacy and reduce resistance.

    Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control and regulatory testing.

Mechanism of Action

Estrogen receptor antagonist 6 exerts its effects by binding to the estrogen receptor and blocking the binding of estrogen. This prevents the activation of the receptor and the subsequent transcription of target genes involved in cell growth and proliferation. The molecular targets and pathways involved include the estrogen receptor itself, as well as downstream signaling pathways such as the MAPK and PI3K/Akt pathways.

Comparison with Similar Compounds

Estrogen receptor antagonist 6 is unique in its high affinity and selectivity for the estrogen receptor, as well as its ability to degrade the receptor and inhibit its activity. Similar compounds include:

    Tamoxifen: A selective estrogen receptor modulator that has both agonist and antagonist effects, depending on the tissue.

    Fulvestrant: A selective estrogen receptor degrader that binds to the receptor and promotes its degradation.

    Elacestrant: Another selective estrogen receptor degrader that is orally bioavailable and used in the treatment of advanced breast cancer. This compound stands out due to its superior pharmacokinetic properties and efficacy in preclinical models of breast cancer.

Properties

Molecular Formula

C25H31F3N2O3

Molecular Weight

464.5 g/mol

IUPAC Name

(1R,3R)-2-(2,2-difluoro-3-hydroxypropyl)-1-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-methyl-3,4-dihydro-1H-isoquinolin-6-ol

InChI

InChI=1S/C25H31F3N2O3/c1-17-10-20-11-21(32)4-7-23(20)24(30(17)15-25(27,28)16-31)19-2-5-22(6-3-19)33-9-8-29-13-18(12-26)14-29/h2-7,11,17-18,24,31-32H,8-10,12-16H2,1H3/t17-,24-/m1/s1

InChI Key

JMKZMWGLYQTHCM-MZNJEOGPSA-N

Isomeric SMILES

C[C@@H]1CC2=C(C=CC(=C2)O)[C@H](N1CC(CO)(F)F)C3=CC=C(C=C3)OCCN4CC(C4)CF

Canonical SMILES

CC1CC2=C(C=CC(=C2)O)C(N1CC(CO)(F)F)C3=CC=C(C=C3)OCCN4CC(C4)CF

Origin of Product

United States

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